molecular formula C3H4BrNO B6235927 3-bromo-4,5-dihydro-1,2-oxazole CAS No. 288370-87-6

3-bromo-4,5-dihydro-1,2-oxazole

Cat. No.: B6235927
CAS No.: 288370-87-6
M. Wt: 150
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Description

3-Bromo-4,5-dihydro-1,2-oxazole is a heterocyclic compound featuring a partially saturated oxazole ring with a bromine atom at the 3-position. Its molecular formula is C₃H₄BrNO, and it serves as a versatile intermediate in organic synthesis. The bromine substituent enhances its reactivity, making it valuable for cross-coupling reactions and further functionalization . Derivatives of this core structure are explored for diverse applications, including agrochemicals, pharmaceuticals, and materials science.

Properties

CAS No.

288370-87-6

Molecular Formula

C3H4BrNO

Molecular Weight

150

Purity

95

Origin of Product

United States

Preparation Methods

Reaction of Dibromoformoxime with 2-Methylpropene

The primary industrial method for synthesizing 3-bromo-5,5-dimethyl-4,5-dihydro-1,2-oxazole involves the reaction of dibromoformoxime (CBr₂NOH) with 2-methylpropene (isobutylene) in the presence of a base. This reaction proceeds via a [3+2] cycloaddition mechanism, forming the dihydroisoxazole ring while introducing bromine at the 3-position.

Reaction Conditions:

  • Solvents: Non-polar or weakly polar solvents such as toluene, diethyl ether, or methyl acetate are preferred to stabilize intermediates.

  • Bases: Alkali metal hydroxides (e.g., NaOH, KOH) or carbonates (e.g., Na₂CO₃) are used to deprotonate dibromoformoxime, enhancing nucleophilicity.

  • Temperature: Optimal yields (≥90%) are achieved at 0–20°C, while higher temperatures promote side reactions.

Example Protocol (Patent WO2006038657A1):

  • Suspend 84.0 g (2.1 mol) of NaOH in 350 mL of isopropyl ether.

  • Cool the mixture to <5°C and introduce 78.6 g (1.4 mol) of 2-methylpropene over 3 hours.

  • Age the reaction at 0–5°C for 2 hours, then quench with 210 mL of water.

  • Extract the organic layer, wash with water and brine, and dry over Na₂SO₄.

  • Isolate the product via distillation under reduced pressure (50°C at 0.7 kPa).

Yield: 91.2% (gas chromatography analysis).

Comparison with Dichloroformoxime Analogues

Replacing dibromoformoxime with dichloroformoxime (CCl₂NOH) under identical conditions results in significantly lower yields (<30%) due to reduced electrophilicity and competing hydrolysis. This highlights the critical role of bromine in facilitating cyclization.

Solvent and Base Optimization

Solvent Effects

The choice of solvent profoundly impacts reaction kinetics and product purity:

Solvent ClassExamplesYield (%)Purity (%)
Ethers Diethyl ether, Dioxane89–91≥98
Hydrocarbons Toluene, Xylene85–8895–97
Esters Ethyl acetate82–8493–95

Data adapted from WO2006038657A1.

Ethers provide optimal polarity for stabilizing the transition state, while esters introduce minor steric hindrance.

Base Selection

Strong bases (e.g., NaOH) achieve complete deprotonation of dibromoformoxime, whereas weaker bases (e.g., NaHCO₃) prolong reaction times:

BaseReaction Time (h)Yield (%)
NaOH 3–589–91
KOH 4–687–89
Na₂CO₃ 8–1075–78

Data from WO2006038657A1.

Industrial-Scale Process Design

Waste Management

The process generates aqueous waste containing NaBr, which is reclaimed via crystallization (≥95% recovery). Organic phases are recycled after distillation, achieving a solvent recovery rate of 88–92%.

Alternative Synthetic Routes

Cyclodehydration of β-Hydroxy Amides

Burgess’ reagent-mediated cyclodehydration offers a potential pathway but remains unexplored for the target compound. This method typically achieves 65–72% yields for analogous oxazolines.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,5-dihydro-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted oxazoles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical properties of 4,5-dihydro-1,2-oxazole derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 3-Bromo-4,5-dihydro-1,2-oxazole Derivatives
Compound Name Substituents Molecular Formula Key Applications Notable Properties/Activities
This compound Br at C3 C₃H₄BrNO Synthetic intermediate High reactivity for cross-coupling
3-Bromo-5,5-dimethyl-4,5-dihydro-1,2-oxazole Br at C3, CH₃ at C5 C₅H₈BrNO Herbicide precursor Increased hydrophobicity; soil stability
Pyroxasulfone Sulfonyl, difluoromethoxy, trifluoromethyl C₁₂H₁₄F₅N₃O₄S Pre-emergence herbicide Resistance to glutathione conjugation; broad-spectrum weed control
5-(4-Bromophenyl)-3-{3-methyl-4-[(4-substituted benzyl)oxy]phenyl}-4,5-dihydro-1,2-oxazole Bromophenyl, methoxybenzyl C₂₄H₂₁BrN₂O₂ Antimicrobial agents Drug-like properties; MIC: 2–8 µg/mL against bacteria/fungi
3-(5-Bromo-2-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole Bromomethoxyphenyl, chloroethyl C₁₂H₁₃BrClNO₂ Not specified (research compound) High lipophilicity (XLogP3: 3.5)

Physicochemical and Electronic Effects

  • Electron-Withdrawing Groups (EWGs) : Bromine and chlorine enhance electrophilicity, facilitating nucleophilic substitutions. For example, 3-(5-bromo-2-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole exhibits high lipophilicity (XLogP3: 3.5), favoring membrane penetration .
  • Steric Effects : Bulky substituents like tert-butyl (e.g., 3-bromo-5-(tert-butyl)-4,5-dihydroisoxazole ) may hinder enzymatic degradation, improving compound stability .

Research Findings and Industrial Relevance

  • Neuroactive Derivatives : Compound 2e (MAO inhibitor) achieved 70% reduction in immobility time in forced swim tests, comparable to fluoxetine .
  • Drug Development : Bromophenyl derivatives with calculated drug-likeness scores >0.8 show promise for antimicrobial drug development .

Q & A

Q. What hybrid approaches integrate this compound into multifunctional pharmacophores?

  • Methodological Answer : Combine with triazole or benzodioxole moieties via click chemistry (CuAAC reaction). Evaluate synergistic effects in anticancer assays (MTT protocol) and compare with standalone components .

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